molecular formula C7H14O B1343807 (1-Ethylcyclobutyl)methanol CAS No. 255721-49-4

(1-Ethylcyclobutyl)methanol

Cat. No.: B1343807
CAS No.: 255721-49-4
M. Wt: 114.19 g/mol
InChI Key: MFAVFTVSWZTMIC-UHFFFAOYSA-N
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Description

(1-Ethylcyclobutyl)methanol: is an organic compound with the molecular formula C7H14O It is a cyclobutyl derivative, characterized by a cyclobutane ring substituted with an ethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the reduction of cyclobutanone derivatives using metal hydrides such as sodium borohydride or lithium aluminum hydride . Another approach involves the ring-opening of cyclobutyl epoxides followed by reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (1-Ethylcyclobutyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutyl alcohols and other reduced forms.

    Substitution: Cyclobutyl derivatives with different substituents.

Mechanism of Action

The mechanism of action of (1-Ethylcyclobutyl)methanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: (1-Ethylcyclobutyl)methanol is unique due to the presence of both an ethyl group and a methanol group on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1-ethylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVFTVSWZTMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621335
Record name (1-Ethylcyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255721-49-4
Record name (1-Ethylcyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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